molecular formula C18H23N3 B5878763 1-(4-ethylbenzyl)-4-(2-pyridinyl)piperazine

1-(4-ethylbenzyl)-4-(2-pyridinyl)piperazine

Cat. No. B5878763
M. Wt: 281.4 g/mol
InChI Key: LZKMHDZUVGLYNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethylbenzyl)-4-(2-pyridinyl)piperazine is a piperazine derivative that has gained significant attention in scientific research. It is a chemical compound that has been synthesized for its potential use in the treatment of various neurological and psychiatric disorders.

Mechanism of Action

The exact mechanism of action of 1-(4-ethylbenzyl)-4-(2-pyridinyl)piperazine is not fully understood. However, it has been suggested that the compound acts as a partial agonist at the serotonin 1A receptor and as an antagonist at the dopamine D2 receptor. This dual action may contribute to its anxiolytic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects:
1-(4-ethylbenzyl)-4-(2-pyridinyl)piperazine has been shown to affect various neurotransmitter systems in the brain, including serotonin, dopamine, and norepinephrine. It has been suggested that the compound may modulate the activity of these neurotransmitters, leading to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-ethylbenzyl)-4-(2-pyridinyl)piperazine is its high yield during the synthesis process. This makes it a cost-effective compound for use in laboratory experiments. However, one of the limitations of the compound is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the study of 1-(4-ethylbenzyl)-4-(2-pyridinyl)piperazine. One area of research could be the investigation of its potential use in the treatment of other neurological and psychiatric disorders, such as bipolar disorder and schizophrenia. Another area of research could be the development of more potent derivatives of the compound with improved pharmacokinetic properties. Additionally, the compound could be studied in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, 1-(4-ethylbenzyl)-4-(2-pyridinyl)piperazine is a promising compound that has shown potential for use in the treatment of various neurological and psychiatric disorders. Its synthesis method is cost-effective, and it has been extensively studied for its therapeutic effects. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations. The future directions of research for this compound are numerous, and it has the potential to make a significant impact on the field of neuroscience.

Synthesis Methods

The synthesis of 1-(4-ethylbenzyl)-4-(2-pyridinyl)piperazine involves the reaction of 4-ethylbenzyl chloride with 2-pyridinemethanamine in the presence of a base such as potassium carbonate. The reaction leads to the formation of 1-(4-ethylbenzyl)-4-(2-pyridinyl)piperazine as a white crystalline solid with a high yield of up to 95%.

Scientific Research Applications

1-(4-ethylbenzyl)-4-(2-pyridinyl)piperazine has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in preclinical studies. The compound has also been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms.

properties

IUPAC Name

1-[(4-ethylphenyl)methyl]-4-pyridin-2-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3/c1-2-16-6-8-17(9-7-16)15-20-11-13-21(14-12-20)18-5-3-4-10-19-18/h3-10H,2,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKMHDZUVGLYNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5264496

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